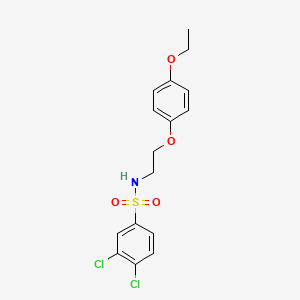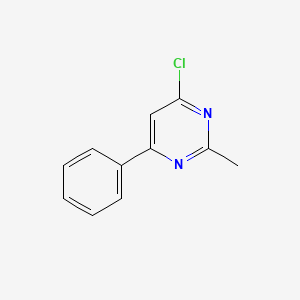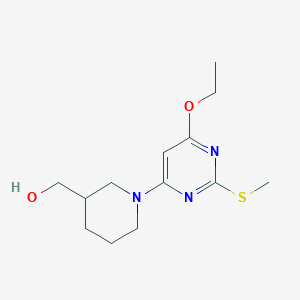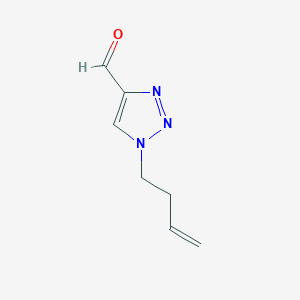
3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Quinazoline-2,4-diones and their derivatives have been synthesized and evaluated for their biological activities, including cytotoxic effects against various cancer cell lines. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxicity, with some compounds exhibiting IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines (Deady et al., 2003). Additionally, novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and shown significant antitumor activity in vitro, highlighting the therapeutic potential of these compounds (Maftei et al., 2013).
Chemical Synthesis and Material Science Applications
Quinazoline derivatives have also been explored for their applications in material science, such as in the development of electron-transport materials for organic light-emitting devices (OLEDs). A series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties were synthesized and found to exhibit high electron mobilities, serving as effective electron-transport materials in OLEDs (Huang et al., 2006).
Environmental and Agricultural Applications
Research into quinazoline-2,4-diones extends into agricultural sciences, where they are investigated as herbicide components. Novel pyrazole-quinazoline-2,4-dione hybrids have been discovered as potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, showing significant herbicidal activity against resistant weeds, indicating the role of quinazoline derivatives in developing new herbicides (He et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone, which is then reacted with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide to form the second intermediate. The final product is then obtained by cyclization of the second intermediate.", "Starting Materials": [ "2,5-dimethylbenzoic acid", "2-nitroaniline", "3-(trifluoromethyl)benzaldehyde", "sodium borohydride", "methyl iodide", "potassium carbonate", "acetic acid", "thionyl chloride", "sodium azide", "triethylamine", "methylamine", "3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylbenzonitrile by reacting 2,5-dimethylbenzoic acid with thionyl chloride and then with sodium azide.", "Step 2: Reduction of 2,5-dimethylbenzonitrile to 2,5-dimethyl-1,2-diaminobenzene using sodium borohydride.", "Step 3: Synthesis of 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone by reacting 2,5-dimethyl-1,2-diaminobenzene with 2-nitroaniline in the presence of potassium carbonate.", "Step 4: Synthesis of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide by reacting 3-(trifluoromethyl)benzaldehyde with methylamine and then with methyl iodide, followed by reaction with sodium azide and triethylamine.", "Step 5: Synthesis of the final product by reacting 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide in the presence of acetic acid." ] } | |
CAS番号 |
1358758-75-4 |
分子式 |
C26H19F3N4O3 |
分子量 |
492.458 |
IUPAC名 |
3-(2,5-dimethylphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-15-10-11-16(2)21(12-15)33-24(34)19-8-3-4-9-20(19)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3 |
InChIキー |
LJHYINXVWFHLQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2969060.png)
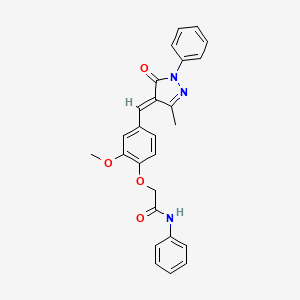

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)
![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2969072.png)
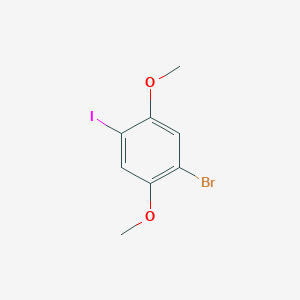
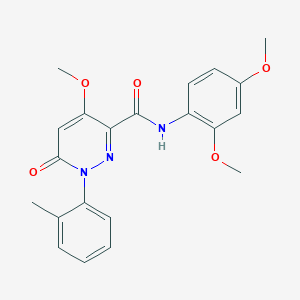
![Ethyl 7-bromo-1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2969078.png)
